1h-Indol-2-yl(diphenyl)methanol
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis
The indole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its importance. nih.govmdpi.com Many marketed drugs feature the indole core, highlighting its role as a "privileged scaffold" that can interact with a wide range of biological targets. nih.govmdpi.com
The unique electronic properties of the indole ring, particularly the reactivity of the C3 position towards electrophilic substitution, make it a versatile template for synthetic chemists. nih.gov This reactivity allows for the introduction of diverse functional groups, leading to a vast chemical space of indole derivatives with varied biological activities. nih.govmdpi.com Researchers continuously explore new synthetic methods to access functionalized indoles, as these compounds are crucial in the development of new therapeutic agents for conditions ranging from cancer to infectious diseases and neurodegenerative disorders. nih.govmdpi.com
Overview of Substituted Indolylmethanols as Key Intermediates in Organic Chemistry
Within the broad class of indole derivatives, substituted indolylmethanols have emerged as exceptionally useful intermediates. researchgate.netsioc-journal.cn These compounds, characterized by a hydroxymethyl group at either the C2 or C3 position of the indole ring, serve as versatile building blocks for constructing complex molecular architectures. researchgate.netoaes.cc
Specifically, 2-indolylmethanols are recognized as valuable platform molecules in organocatalytic asymmetric transformations. oaes.cc Under acidic conditions, they can readily undergo dehydration to generate electrophilic intermediates such as carbocations and vinyliminium ions. oaes.ccoaepublish.com This process effectively reverses the typical nucleophilic character of the indole C3 position, a concept known as C3-umpolung reactivity. oaes.ccoaepublish.com This allows for a range of reactions, including cycloadditions and substitutions, providing access to a variety of chiral indole-containing scaffolds that are otherwise difficult to synthesize. researchgate.netoaepublish.com
Contextualization of 1H-Indol-2-yl(diphenyl)methanol as a Pivotal Building Block
This compound is a prime example of a diaryl-substituted 2-indolylmethanol, a subclass that has been extensively utilized in organic synthesis. oaepublish.com The two phenyl groups on the methanol (B129727) carbon play a crucial role in stabilizing the reactive intermediates formed upon dehydration. oaes.ccoaepublish.com This stabilization facilitates the reaction, controls regioselectivity, and helps to prevent undesirable side reactions. oaes.ccoaepublish.com
As a result, this compound serves as a key three-carbon building block in various synthetic transformations. oaes.cc It is particularly prominent in catalytic asymmetric cycloaddition reactions, such as [3+2], [3+3], and [4+3] cycloadditions, which are powerful methods for constructing fused and polycyclic indole systems. researchgate.netoaes.cc For instance, it can react with various dienophiles or nucleophiles to create intricate molecular frameworks with high levels of stereocontrol. oaes.ccoaepublish.com The ability to generate complex, chiral molecules from this relatively simple starting material positions this compound as a pivotal and highly valuable compound in the synthetic chemist's toolbox for creating novel indole-based structures.
Structure
3D Structure
Properties
IUPAC Name |
1H-indol-2-yl(diphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21(17-10-3-1-4-11-17,18-12-5-2-6-13-18)20-15-16-9-7-8-14-19(16)22-20/h1-15,22-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALJVBVLZNPXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302268 | |
| Record name | 1h-indol-2-yl(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20538-21-0 | |
| Record name | NSC149901 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-indol-2-yl(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Indol 2 Yl Diphenyl Methanol and Its Analogues
Grignard Reagent Approaches to 2-Indolylmethanols
The addition of organometallic reagents, particularly Grignard reagents, to carbonyl compounds is a classic and powerful tool for forming carbon-carbon bonds and synthesizing alcohols. labmix24.comrsc.org This approach is highly effective for the synthesis of 2-indolylmethanols. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. chemsrc.com
Synthesis from Ethyl 1H-Indole-2-carboxylate and Organometallic Reagents
A primary and direct route to 1H-Indol-2-yl(diphenyl)methanol involves the reaction of an indole-2-ester, such as ethyl 1H-indole-2-carboxylate, with an excess of a phenyl-based Grignard reagent, like phenylmagnesium bromide. rsc.orgrsc.org The reaction proceeds through a double addition mechanism. The first equivalent of the Grignard reagent adds to the ester's carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxy group to yield a ketone (2-benzoyl-1H-indole). A second equivalent of the Grignard reagent immediately attacks the newly formed and highly reactive ketone, leading to a second tetrahedral intermediate which, upon acidic workup, is protonated to form the final tertiary alcohol. rsc.org
This method requires at least two equivalents of the Grignard reagent to achieve the tertiary alcohol. rsc.org The use of an excess of the Grignard reagent is common to ensure the reaction goes to completion.
General Procedures and Optimization of Reaction Conditions
Successful Grignard reactions hinge on carefully controlled conditions to maximize yield and purity. rsc.org Key factors for optimization include the choice of solvent, reaction temperature, and the exclusion of moisture.
General Procedure: The synthesis is typically carried out by adding the halogenoalkane (e.g., bromobenzene) to magnesium turnings in a dry, inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the Grignard reagent. chemsrc.com The solution of the indole (B1671886) ester is then added to the Grignard reagent. The reaction must be conducted under strictly anhydrous (dry) conditions, as Grignard reagents are highly basic and will react with any protic source, such as water, which would quench the reagent and form an alkane. chemsrc.comrsc.org
Optimization:
Temperature: Temperature control is critical. Grignard reactions are often initiated at low temperatures (e.g., 0 °C) and may be allowed to warm to room temperature or heated to ensure completion. rsc.orgrsc.org For some complex syntheses, temperatures as low as -40 °C have been used to improve yields and purity. nih.gov
Solvent: Ethereal solvents like diethyl ether and THF are standard because they solvate the magnesium complex, helping to stabilize the Grignard reagent. rsc.org
Reagent Stoichiometry: The amount of Grignard reagent used is a crucial variable. For the conversion of esters to tertiary alcohols, a significant excess (e.g., 6 equivalents) may be employed to drive the reaction forward and account for any side reactions.
Synthesis of Substituted Diaryl(1H-indol-2-yl)methanols
The flexibility of the Grignard synthesis allows for the creation of a wide array of substituted analogues of this compound. By using substituted indole precursors or substituted aryl Grignard reagents, various functional groups can be incorporated into the final molecule.
Preparation of Halogenated and Alkyl/Aryl Substituted Analogues
The synthesis of substituted diaryl(1H-indol-2-yl)methanols is readily achieved by selecting appropriately functionalized starting materials. Research has demonstrated the successful preparation of analogues with halogen, alkyl, and aryl groups on both the indole ring and the diaryl-methanol moiety.
For instance, (4-chloro-1-methyl-1H-indol-2-yl)diphenylmethanol can be synthesized, demonstrating that halogenation on the indole core is well-tolerated. rsc.org Similarly, alkyl-substituted analogues like (1,7-dimethyl-1H-indol-2-yl)diphenylmethanol have been prepared. rsc.org
Furthermore, substitutions can be made on the aryl groups introduced via the Grignard reagent. An example is the synthesis of bis(4-chlorophenyl)(3-((4-chlorophenyl)(hydroxy)methyl)-1H-indol-2-yl)methanol, which showcases multiple halogen substitutions. The use of different aryl Grignard reagents, such as 4-methoxyphenylmagnesium bromide, allows for the introduction of varied aryl groups, leading to compounds like (4-methoxyphenyl)(1-methyl-1H-indol-2-yl)(phenyl)methanol. rsc.org
The following table summarizes some of the synthesized substituted analogues:
| Compound Name | Substituent Type | Reference |
| (4-chloro-1-methyl-1H-indol-2-yl)diphenylmethanol | Halogenated | rsc.org |
| (1,7-dimethyl-1H-indol-2-yl)diphenylmethanol | Alkyl | rsc.org |
| (4-methoxyphenyl)(1-methyl-1H-indol-2-yl)(phenyl)methanol | Aryl | rsc.org |
| bis(4-chlorophenyl)(3-((4-chlorophenyl)(hydroxy)methyl)-1H-indol-2-yl)methanol | Halogenated Aryl |
Exploration of Alternative Synthetic Pathways to the this compound Core
While the Grignard reaction is a dominant strategy, researchers have explored other synthetic routes to access the 2-substituted indole core. One potential alternative starts with indole-2-carbaldehyde. This aldehyde can be synthesized through the oxidation of 2-hydroxymethylindoles, which are themselves prepared by the reduction of ethyl 2-ethoxycarbonylindoles using reagents like lithium aluminium hydride. nih.gov
Once indole-2-carbaldehyde is obtained, it can theoretically serve as a precursor to this compound. This would involve a two-step process: a Grignard reaction with one equivalent of phenylmagnesium bromide to yield (1H-indol-2-yl)(phenyl)methanol (a secondary alcohol), followed by an oxidation to the corresponding ketone and a second Grignard reaction with another equivalent of phenylmagnesium bromide to furnish the final tertiary alcohol.
Another area of exploration is photochemical synthesis. Light-induced reactions, sometimes employing photocatalysts, have been used to create complex heterocyclic structures and could offer novel, milder conditions for C-C bond formation compared to traditional organometallic methods. rsc.org For example, photo-induced reductive Heck cyclizations of indoles have been developed to prepare polycyclic indolinyl compounds, demonstrating the potential of light-driven transformations in indole chemistry. While not yet applied directly to the synthesis of this compound, these advanced methods represent a frontier for developing alternative synthetic strategies.
Chemical Transformations and Reaction Pathways of 1h Indol 2 Yl Diphenyl Methanol
Dehydroxylation and Generation of Carbocationic Intermediates
The hydroxyl group of 1H-indol-2-yl(diphenyl)methanol can be readily eliminated through dehydroxylation, a process that generates a highly stabilized carbocationic intermediate. This electrophilic species is central to the diverse reactivity of the parent molecule.
Mechanistic Investigations of Delocalized Carbocation Formation and Reactivity
Upon dehydroxylation, this compound forms a carbocation that is significantly stabilized by resonance delocalization. The positive charge is distributed across the indole (B1671886) ring and the two phenyl groups. This delocalization is crucial for the subsequent reactions, as it influences the regioselectivity of nucleophilic attack. Mechanistic studies have shown that this delocalized cation is a key intermediate in various synthetic transformations.
Role of Acid Catalysis (Brønsted and Lewis Acids) in Dehydroxylation Processes
The dehydroxylation of this compound is typically facilitated by acid catalysis. Both Brønsted and Lewis acids are effective in promoting this transformation. Brønsted acids protonate the hydroxyl group, converting it into a good leaving group (water), which then departs to form the carbocation. nih.govsioc-journal.cn Lewis acids, on the other hand, coordinate to the hydroxyl oxygen, weakening the C-O bond and facilitating its cleavage to generate the carbocationic intermediate. nih.gov The choice of acid catalyst can influence the reaction conditions and, in some cases, the regioselectivity of subsequent functionalization. nih.gov For instance, the use of rare earth metal Lewis acids has been shown to modulate the regioselectivity of phosphorylation reactions involving 2-indolylmethanols. nih.gov
Cascade and Multicomponent Reactions Employing this compound
The in situ generation of the delocalized carbocation from this compound makes it an ideal substrate for cascade and multicomponent reactions. These processes allow for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.
Dehydroxylation/Azidation/Cyclization Cascades for Nitrogen Heterocycle Synthesis
A notable application of this compound is in dehydroxylation/azidation/cyclization cascade reactions for the synthesis of nitrogen-containing heterocycles. In this sequence, the initial acid-catalyzed dehydroxylation generates the carbocation, which is then trapped by an azide (B81097) nucleophile. The resulting intermediate can then undergo an intramolecular cyclization to afford various fused indole structures. This strategy provides an efficient route to novel heterocyclic scaffolds.
Addition-Cyclization Reactions with Vinyl Sulfonium (B1226848) Salts
This compound and its derivatives can participate in addition-cyclization reactions with vinyl sulfonium salts to construct new heterocyclic rings. rsc.orgnih.gov This process typically involves the initial dehydroxylation of the indolylmethanol to form the carbocation. The carbocation is then attacked by a suitable nucleophile, which can be generated from the vinyl sulfonium salt. The resulting intermediate subsequently undergoes an intramolecular cyclization to yield complex heterocyclic products, such as oxazino[4,3-a]indoles. rsc.orgnih.gov This cascade reaction offers an efficient and general method for the synthesis of these valuable molecular frameworks in high yields. rsc.org
Regioselective Functionalization of the Indole Nucleus
The delocalized nature of the carbocation generated from this compound allows for regioselective functionalization at different positions of the indole nucleus. While the initial carbocation is formed at the exocyclic carbon, the positive charge can be delocalized to the C3 position of the indole ring. The site of nucleophilic attack can be controlled by the choice of reaction conditions and the nature of the nucleophile.
C3-Functionalization via Catalyzed Arylation Reactions of 2-Indolylmethanols
The C3 position of the indole nucleus in 2-indolylmethanols is a prime site for functionalization. Brønsted acid catalysis has been effectively employed to achieve regioselective C3-arylation of these substrates. This strategy operates on the principle of an "umpolung," or reversal of polarity, where the typically nucleophilic C3 position of the indole is rendered electrophilic.
In the presence of a Brønsted acid, 2-indolylmethanols undergo dehydration to form a delocalized carbocation. While this cation has two potentially reactive sites, the benzylic position and the C3 position, steric hindrance from the bulky substituents on the carbinol carbon can direct the attack of a nucleophile to the C3 position. rsc.org
Research has demonstrated the successful C3-arylation of 2-indolylmethanols with various aromatic nucleophiles. For instance, the reaction of (1-methyl-1H-indol-2-yl)(phenyl)methanol with guaiazulene (B129963) in the presence of a catalytic amount of a Brønsted acid affords the C3-arylated product in high yield. The structure of the product is confirmed through spectroscopic methods, which clearly indicate the formation of a new bond at the C3 position of the indole ring. rsc.org
This methodology has been extended to other nucleophiles, including cyclic enaminones and cyclic anhydrides, leading to a diverse range of C3-functionalized indole derivatives. rsc.org These reactions typically proceed with high yields (up to 99%) and excellent regiospecificity, highlighting the utility of this approach for the synthesis of structurally complex indoles. rsc.org
Table 1: Examples of Brønsted Acid-Catalyzed C3-Arylation of 2-Indolylmethanols
| 2-Indolylmethanol Derivative | Nucleophile | Catalyst | Product | Yield (%) |
| (1-methyl-1H-indol-2-yl)(phenyl)methanol | Guaiazulene | Brønsted Acid | C3-(Guaiazulen-1-yl)-1-methyl-2-phenyl-1H-indole | High |
| 2-Indolylmethanol | Cyclic Enaminone | Brønsted Acid | C3-Functionalized Indole | Up to 99 |
| 2-Indolylmethanol | Cyclic Anhydride | Brønsted Acid | C3-Functionalized Indole | Up to 99 |
Data sourced from multiple studies on C3-functionalization of 2-indolylmethanols. rsc.orgrsc.org
Lewis Acid-Controlled Regioselective Phosphorylation with Diarylphosphine Oxides
The phosphorylation of 2-indolylmethanols presents a unique challenge in controlling the regioselectivity of the reaction. The choice of Lewis acid catalyst has been shown to be a critical factor in directing the phosphorylation to either the benzylic position or the C3 position of the indole ring. rsc.orgrsc.orgnih.govnih.govrsc.org
When 2-indolylmethanols are treated with diarylphosphine oxides, the reaction can yield two different regioisomers. The use of specific rare earth metal Lewis acids allows for high selectivity in obtaining the desired product. rsc.orgrsc.org For example, catalysis with Y(Pfb)₃ (Yttrium(III) tris(pentafluorobenzoate)) has been shown to favor the formation of the benzylic phosphorylation product in yields of up to 97%. rsc.orgrsc.org In this case, the diarylphosphine oxide attacks the carbinol carbon.
Conversely, employing Yb(OTf)₃ (Ytterbium(III) trifluoromethanesulfonate) as the catalyst directs the reaction towards C3-phosphorylation. rsc.orgrsc.org This regioselectivity is attributed to the different coordination properties of the Lewis acids and their influence on the stability and reactivity of the intermediate carbocation. The proposed mechanism involves the initial formation of a delocalized carbocation upon coordination of the Lewis acid to the hydroxyl group. The choice of Lewis acid then dictates which resonant form of the carbocation is more susceptible to nucleophilic attack by the diarylphosphine oxide. rsc.org
This method is notable for its high efficiency, good functional group tolerance, and scalability, providing a versatile route to novel indole-based phosphine (B1218219) ligands. rsc.orgrsc.orgnih.gov
Table 2: Lewis Acid-Controlled Regioselective Phosphorylation of 2-Indolylmethanols
| Lewis Acid Catalyst | Predominant Product | Regioselectivity | Yield (%) |
| Y(Pfb)₃ | Benzylic Phosphorylation | High | Up to 97 |
| Yb(OTf)₃ | C3-Phosphorylation | High | - |
Data based on studies of regioselective phosphorylation of 2-indolylmethanols. rsc.orgrsc.org
Self-Condensation Reactions of 2-Indolylmethanols
Under the influence of a Lewis acid catalyst, 2-indolylmethanols can undergo a self-condensation reaction to produce highly substituted indeno[1,2-b]indoles. nih.gov This transformation involves the reaction of two molecules of the 2-indolylmethanol, where one acts as an electrophile and the other as a nucleophile.
The reaction is typically promoted by a Lewis acid such as La(OTf)₃ (Lanthanum(III) trifluoromethanesulfonate). The proposed mechanism begins with the Lewis acid-assisted generation of a carbocation from one molecule of the 2-indolylmethanol. This electrophilic species is then attacked at the C3 position by a second molecule of the 2-indolylmethanol. A subsequent intramolecular cyclization and aromatization sequence leads to the formation of the rigid, planar indeno[1,2-b]indole (B1252910) scaffold. nih.gov
This methodology has been shown to be effective for a range of easily accessible 2-indolylmethanols, providing the corresponding indeno[1,2-b]indole derivatives in high yields, with some examples reaching up to 94%. nih.gov The resulting polycyclic aromatic compounds have been investigated for their photophysical properties, suggesting potential applications in the development of novel fluorescent materials. nih.gov
Application of 1h Indol 2 Yl Diphenyl Methanol As a Versatile Synthetic Precursor
Construction of Fused Polycyclic Indole (B1671886) Frameworks
The generation of the indol-2-ylmethyl carbocation from 1H-indol-2-yl(diphenyl)methanol serves as a powerful strategy for initiating cascade reactions that form multiple rings in a single synthetic operation. This approach has been successfully applied to the synthesis of several classes of fused indole heterocycles.
The direct synthesis of quindoline (B1213401) derivatives starting from this compound is not extensively documented in the scientific literature. Synthetic routes to the quindoline core typically rely on other indole precursors. For instance, methods have been developed involving the condensation of indole-2-carbaldehydes with specific reagents or the palladium-catalyzed cyclization of 2-alkynylaniline derivatives. beilstein-journals.orgresearchgate.net These alternative strategies highlight the importance of the substitution pattern at the C2 position of the indole ring for accessing the quindoline framework.
A significant application of 1H-indol-2-ylmethanols is in the synthesis of oxazino[4,3-a]indoles. An efficient and general method involves a cascade addition-cyclization reaction between (1H-indol-2-yl)methanols and vinyl sulfonium (B1226848) salts. nih.gov This reaction proceeds smoothly to afford the desired tricyclic oxazino[4,3-a]indole derivatives in high yields. The process demonstrates the utility of indol-2-ylmethanols as stable precursors for generating the key intermediate for this annulation. nih.govnih.gov
Similarly, vinyl selenones have been used as reaction partners with (1H-indol-2-yl)methanols. nih.gov This domino Michael addition-cyclization cascade, promoted by potassium hydroxide (B78521) in the presence of 18-crown-6 (B118740) as a complexing agent, provides good yields of the corresponding oxazino[4,3-a]indoles. nih.gov The choice of the vinyl species and reaction conditions can be tuned to control the reaction pathway and yield.
Table 1: Synthesis of Oxazino[4,3-a]indoles from (1H-Indol-2-yl)methanols
| Reactant 1 | Reactant 2 | Catalyst/Base | Yield | Reference |
| (1H-indol-2-yl)methanol | Vinyl sulfonium salt | Not specified | High | nih.gov |
| (1H-indol-2-yl)methanol | Vinyl selenone | KOH / 18-crown-6 | High | nih.gov |
The construction of the indeno[1,2-b]indole (B1252910) skeleton can be achieved using this compound and its analogs. A notable method is the Scandium(III) triflate (Sc(OTf)₃)-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols. nih.gov In this reaction, the 2-indolylmethanol acts as a three-carbon synthon. The proposed mechanism involves an initial Friedel–Crafts-type allenylation of the indolylmethanol, which is followed by a 5-exo-annulation cascade to furnish the cyclopenta[b]indole (B15071945) core, a key structural feature of indeno[1,2-b]indoles. nih.gov This method is characterized by its high efficiency, broad substrate scope, and the formation of multiple chemical bonds in a single step. nih.gov
Table 2: Sc(OTf)₃-Catalyzed Synthesis of Cyclopenta[b]indoles
| Indolylmethanol Substrate | Propargylic Alcohol Substrate | Catalyst | Yield | Reference |
| (1H-indol-2-yl)diphenylmethanol | Various propargylic alcohols | Sc(OTf)₃ | up to 87% | nih.gov |
Preparation of Substituted Bisindole Derivatives
This compound is an excellent electrophilic precursor for the synthesis of di-indolylmethanes, a class of bisindoles. The generation of the carbocation at the methylene (B1212753) bridge under Lewis or Brønsted acid catalysis allows for electrophilic substitution at the C3 position of a second indole molecule. This reaction provides a direct route to 2,3'-linked bisindole structures.
Research has shown that chiral phosphoric acids can catalyze the enantioselective reaction of indol-2-yl carbinols with other indoles, leading to the formation of chiral 2,3′-diindolylarylmethanes. nih.gov This highlights the potential of using derivatives of this compound in asymmetric synthesis to produce optically active bisindole compounds. The reaction's success depends on the stability of the intermediate carbocation and the nucleophilicity of the partner indole.
Diversity-Oriented Synthesis of Complex Indole Architectures
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules from a common starting material, which is crucial for discovering new biologically active compounds. orientjchem.org this compound and related indol-2-ylmethanols are ideal scaffolds for DOS strategies. The ability of the hydroxyl group to act as a leaving group facilitates the formation of a key electrophilic intermediate that can be trapped by a wide range of nucleophiles and reaction partners.
This versatility allows for a branching synthesis pathway where a single precursor can lead to a multitude of complex indole architectures. For example:
Cascade Cyclizations: As seen in the synthesis of oxazino[4,3-a]indoles and indeno[1,2-b]indoles, the precursor can initiate intramolecular cascades to build fused polycyclic systems. nih.govnih.gov
Intermolecular Couplings: The reaction with other indoles to form bisindoles demonstrates an intermolecular application. nih.gov
Sequential Reactions: Indole-2-ylmethyl acetates, derived from the corresponding methanols, can react with α-amino acids to construct complex fused systems like 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, further expanding the structural diversity achievable from this simple precursor. nih.gov
By simply changing the reaction partner or catalyst system, a library of diverse indole-containing compounds can be generated from the central this compound core, embodying the principles of diversity-oriented synthesis.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate molecular structure of 1h-Indol-2-yl(diphenyl)methanol in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals for this compound appear at distinct chemical shifts (δ) measured in parts per million (ppm). For instance, a broad singlet corresponding to the indole (B1671886) N-H proton is often observed around δ 7.94 ppm. The aromatic protons of the diphenyl groups and the indole ring typically resonate in the multiplet region between δ 7.15 and 7.35 ppm. A key singlet for the methine proton (CH-OH) appears further downfield, for example, at δ 5.67 ppm. Another characteristic singlet for the C3-H of the indole ring can be found at approximately δ 6.56 ppm. rsc.org The integration of these signals confirms the number of protons in each environment, and their splitting patterns (multiplicity) provide information about neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by detailing the carbon framework. In a CDCl₃ solvent, the carbon signals for this compound are spread over a wider range than in ¹H NMR. The carbons of the phenyl groups typically appear in the δ 126-144 ppm range. For example, specific shifts have been reported at δ 144.16, 128.22, and 127.71 ppm. The indole carbons also have characteristic resonances, such as the C2 carbon appearing around δ 136.72 ppm and other indole carbons resonating at shifts like δ 129.00, 121.41, and 110.8 ppm. rsc.orgrsc.org
The following table summarizes representative ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Indole N-H | ~7.94 (br s) | - |
| Aromatic H | ~7.15-7.35 (m) | ~110.8 - 144.16 |
| Indole C3-H | ~6.56 (s) | - |
| Methine CH-OH | ~5.67 (s) | ~68.8 |
| Data is illustrative and can vary based on experimental conditions. rsc.orgrsc.org |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, reveals key functional groups.
A prominent, broad absorption band is expected in the region of 3415 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The N-H stretching vibration of the indole ring typically appears around 3750 cm⁻¹. Aromatic C-H stretching vibrations are observed in the 3005 cm⁻¹ region. The spectrum also displays a series of sharp peaks in the 1600-1400 cm⁻¹ range, corresponding to C=C stretching vibrations within the aromatic rings. Bending vibrations for C-H and O-H bonds, as well as C-O stretching, appear in the fingerprint region below 1400 cm⁻¹. rsc.org
| Vibrational Mode | **Frequency (cm⁻¹) ** |
| O-H Stretch | ~3415 |
| N-H Stretch | ~3750 |
| Aromatic C-H Stretch | ~3005 |
| C=C Aromatic Stretch | ~1600-1400 |
| Data is illustrative and can vary based on experimental conditions. rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. Using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy.
For this compound (C₂₁H₁₇NO), the calculated monoisotopic mass is 299.131014 g/mol . epa.gov HRMS analysis would be expected to yield an m/z value extremely close to this calculated mass, often with a deviation of less than 5 parts per million (ppm). For example, in a related compound, (3-(hydroxy(phenyl)methyl)-1H-indol-2-yl)diphenylmethanol, the HRMS (ESI-TOF) analysis found a mass of [M - H]⁻ at 388.1699, which is very close to the calculated value of 388.1702. rsc.org This high accuracy allows for the unambiguous confirmation of the molecular formula.
| Parameter | Value |
| Molecular Formula | C₂₁H₁₇NO |
| Calculated Monoisotopic Mass | 299.131014 g/mol |
| Expected [M-H]⁻ Ion | ~298.1232 |
| Data is illustrative and can vary based on experimental conditions. epa.gov |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.
Evaluation of Bond Lengths, Bond Angles, and Dihedral Angles
Analysis of the crystal structure of related indole derivatives reveals typical bond lengths and angles. For instance, in an indole ring, the C-N bond lengths are generally around 1.37-1.39 Å. researchgate.net The bond angles within the five-membered and six-membered rings of the indole system are consistent with their aromatic character. In a similar structure, N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, the C=N double bond has an E configuration, and the indole moiety is nearly planar. nih.gov The dihedral angle between the indole system and an attached phenyl ring can vary; in one case, it was found to be 9.89 (5)°. nih.gov For 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, the dihedral angle between the indole ring system and the phenyl ring of the phenylsulfonyl group is 76.24 (7)°. nih.gov These values are influenced by the substituents and crystal packing forces.
Mechanistic Studies on Reactions Involving 2 Indolylmethanols
Analysis of Carbocation Formation and Rearrangement Pathways
Under the influence of Brønsted or Lewis acids, 2-indolylmethanols readily undergo dehydration to generate reactive intermediates. mdpi.com For 1h-Indol-2-yl(diphenyl)methanol, the process begins with protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule. This generates a highly stabilized tertiary carbocation.
This initial carbocation is not static; it exists as a set of delocalized resonance structures. The positive charge can be localized at the benzylic carbon (forming a carbocation) or delocalized into the indole (B1671886) ring system, forming a vinyliminium ion intermediate. oaes.ccoaepublish.com This delocalization is key to the reactivity of these species. The resonance structure that places the positive charge on the C3 position of the indole ring is particularly significant. This phenomenon is described as "C3-umpolung," where the typical nucleophilic character of the indole C3-position is inverted to become electrophilic. oaes.ccoaepublish.comrsc.org
Due to the significant steric hindrance provided by the two phenyl groups on the methanolic carbon, direct nucleophilic attack at this benzylic position is often disfavored. oaepublish.com Instead, nucleophiles preferentially attack the now-electrophilic C3 position of the delocalized cation. oaes.ccoaepublish.com This directs the regiochemical outcome of many reactions. While carbocation rearrangements like hydride or alkyl shifts are common in organic chemistry, the primary pathway for these diaryl-2-indolylmethanol-derived cations involves nucleophilic attack on the delocalized system rather than skeletal rearrangement, due to the high stability of the initial cation.
Investigation of Catalyst-Substrate Interactions and Activation Modes
The choice of catalyst is paramount in reactions involving 2-indolylmethanols, as it governs the activation of the substrate and often dictates the reaction pathway. Brønsted acids are commonly employed to facilitate the initial dehydration step, protonating the hydroxyl group to create a good leaving group (water). rsc.orgresearchgate.net
Chiral phosphoric acids (CPAs) have emerged as particularly effective catalysts, not only for promoting the reaction but also for inducing stereoselectivity. researchgate.netnih.gov The activation mode of CPAs is multifaceted. The acidic proton of the CPA facilitates the formation of the carbocation intermediate. Simultaneously, the conjugate base of the CPA, the chiral phosphate (B84403) anion, forms a close ion pair with the newly formed cation. researchgate.net This chiral environment dictates the facial selectivity of the subsequent nucleophilic attack, leading to high enantioselectivity. researchgate.net
Furthermore, some catalytic systems employ a synergistic approach. For instance, a combination of a palladium complex, a Brønsted acid, and a chiral secondary amine has been used for asymmetric [3+2] cycloadditions. nih.govacs.org In such systems, the Brønsted acid activates the 2-indolylmethanol, while the chiral amine activates the other reactant (e.g., an α,β-unsaturated aldehyde) by forming a chiral enamine or iminium ion, and the palladium complex may also play a role in the catalytic cycle. Control experiments have shown that the N-H group of the indole can be crucial, participating in hydrogen-bonding interactions with the catalyst to control reactivity and selectivity. rsc.org
Control of Regioselectivity and Stereoselectivity in Syntheses
The control of regioselectivity and stereoselectivity is a central theme in the chemistry of 2-indolylmethanols. As discussed, regioselectivity is often governed by the inherent reactivity of the intermediates formed.
Regioselectivity: In reactions of diaryl-substituted 2-indolylmethanols like this compound, the steric bulk of the two aryl groups plays a crucial role in directing nucleophiles away from the benzylic carbon and towards the C3 position of the indole ring. oaepublish.comresearchgate.net This leads to the "abnormal" C3-functionalized indole derivatives. rsc.org However, this outcome can be substrate-controlled. When the substituent at the methanolic carbon is less sterically demanding (e.g., a single hydrogen atom instead of a phenyl group), normal regioselective substitution at the benzylic position can occur, leading to products like bis(indolyl)methanes. acs.org Temperature can also be a tool for controlling regioselectivity in certain reactions, such as thiolations. rsc.org
Stereoselectivity: Achieving high stereoselectivity, particularly enantioselectivity, relies heavily on asymmetric catalysis. Chiral Brønsted acids, especially chiral phosphoric acids (CPAs), are the catalysts of choice for many of these transformations. nih.govresearchgate.net The mechanism of stereochemical control involves the formation of a structured, chiral ion-pair intermediate. The chiral counter-anion shields one face of the planar, delocalized cation, allowing the nucleophile to attack only from the less hindered face. This results in the formation of one enantiomer in preference to the other. researchgate.net The high degree of organization in the transition state, often involving multiple hydrogen-bonding interactions, is key to achieving high levels of diastereo- and enantioselectivity in cycloaddition reactions. nih.govacs.org
Influence of Substituent Effects on Reaction Mechanisms and Outcomes
The substituents on both the indole ring and the aryl groups of the 2-indolylmethanol have a profound impact on the reaction mechanism and its outcome.
The two aryl groups at the methanolic carbon are critical for stabilizing the carbocation intermediate through resonance. oaepublish.com This stability is a primary reason why diaryl-substituted 2-indolylmethanols are such effective substrates in these reactions. In contrast, dialkyl-substituted analogues are more challenging to use because the resulting intermediates are less stable and have a higher energy barrier to formation. oaepublish.com
The electronic nature of substituents on the phenyl rings also modulates reactivity. In a study on the reaction of 2-indolylmethanols with enamides, it was observed that substrates with electron-donating groups (like methyl or methoxy) on the phenyl rings gave lower yields compared to those with electron-withdrawing groups. mdpi.com This suggests that electron-donating groups may decrease the electrophilicity of the in situ generated cation, slowing down the reaction with the nucleophile. mdpi.com Conversely, electron-withdrawing groups enhance the electrophilicity, leading to more efficient reactions.
Substituents on the indole ring itself also influence the reaction. The electronic properties of groups at the C4, C5, C6, or C7 positions can affect the nucleophilicity of the indole and the stability of the intermediates, though in some cases, the electronic effect on the indole ring appears to have no obvious effect on reaction efficiency. mdpi.com The presence or absence of a substituent on the indole nitrogen (N-H vs. N-R) can be critical. Control experiments have demonstrated that the N-H proton can be essential for catalysis, likely through hydrogen bonding with the catalyst, and replacing it with an N-methyl group can shut down the reaction entirely. rsc.org
The following table summarizes the effect of substituents on the yield in the AlCl₃-catalyzed reaction of various 2-indolylmethanols with an enamide.
| Entry | R¹ (Indole Substituent) | R² (Aryl Group) | Yield (%) |
| 1 | H | Phenyl | 91 |
| 2 | 5-Me | Phenyl | 89 |
| 3 | 5-Cl | Phenyl | 92 |
| 4 | H | 4-Me-Ph | 85 |
| 5 | H | 4-MeO-Ph | 81 |
| 6 | H | 4-F-Ph | 93 |
| 7 | H | 4-Cl-Ph | 95 |
| 8 | H | 4-Br-Ph | 94 |
| 9 | H | 2-Cl-Ph | 87 |
| Data derived from a study on the regioselective reaction of 2-indolylmethanols with enamides. mdpi.com |
Non Biological Applications and Materials Science Potential of 1h Indol 2 Yl Diphenyl Methanol Derivatives
Nonlinear Optical (NLO) Properties of Related Indole (B1671886) Derivatives
Nonlinear optical (NLO) materials are crucial for a range of advanced photonic applications, including optical switching, frequency conversion, and optical data storage. The NLO response of a material is dictated by its molecular structure, with charge transfer characteristics playing a pivotal role. Indole, with its electron-rich heterocyclic ring system, serves as an excellent core for the design of NLO chromophores.
Research into various indole derivatives has revealed their potential for significant NLO activity. For instance, studies on D-π-A (donor-π-acceptor) systems incorporating an indole moiety as the electron donor have shown promising second- and third-order NLO properties. The delocalization of π-electrons across the indole ring system can be enhanced by the introduction of suitable electron-withdrawing and electron-donating groups, leading to a large change in dipole moment upon excitation, a key requirement for NLO activity.
Further research into functionalized derivatives of 1H-Indol-2-yl(diphenyl)methanol is warranted to experimentally determine their NLO coefficients and fully assess their potential in this area.
Potential in Optoelectronic Devices
The unique electronic properties of indole derivatives make them attractive candidates for various optoelectronic devices. The ability to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is a key advantage. This allows for the design of materials with specific energy band gaps, a critical factor in the performance of devices like organic photovoltaics (OPVs) and organic photodetectors.
The incorporation of indole-based materials in optoelectronic devices often leverages their excellent hole-transporting capabilities. The electron-rich nature of the indole ring facilitates the movement of positive charge carriers (holes). In the context of this compound, the diphenyl groups can further enhance the stability and morphological properties of thin films, which is crucial for device fabrication and longevity.
While specific applications of this compound in this domain are yet to be reported, the broader family of indole derivatives has been explored. For example, their use as host materials in phosphorescent organic light-emitting diodes (PhOLEDs) or as components in the active layer of organic solar cells is an active area of research. The development of novel indole-based semiconductors continues to be a promising avenue for advancing optoelectronic technologies.
Applications in Organic Light-Emitting Diodes (OLEDs) as Emitting Materials
Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, and the development of efficient and stable emitting materials is a primary research focus. Indole derivatives have emerged as a versatile class of compounds for this purpose, particularly for achieving efficient blue emission, which remains a challenge in the field.
The rigid and planar structure of the indole core, combined with the potential for high photoluminescence quantum yields, makes it an excellent building block for fluorescent and phosphorescent emitters. For instance, derivatives of 1,2-diphenylindolizine, a class of compounds structurally related to the title compound, have been synthesized and shown to be promising blue-emitting materials for OLEDs. These materials exhibit suitable emission wavelengths around 450 nm and demonstrate good thermal stability, a critical parameter for device performance and lifetime.
Furthermore, iridium(III) complexes incorporating indole-containing ligands have been developed as highly efficient phosphorescent emitters. These complexes can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The design of such complexes often involves functionalizing the indole ligand to fine-tune the emission color and improve device performance.
Future Research Directions and Outlook for 1h Indol 2 Yl Diphenyl Methanol Chemistry
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's increasing emphasis on environmental responsibility necessitates a shift towards greener synthetic routes for all valuable compounds, including 1H-indol-2-yl(diphenyl)methanol. Traditional synthetic methods often rely on harsh conditions, hazardous reagents, and multi-step procedures that generate significant waste. rsc.org Future research will undoubtedly prioritize the development of more sustainable and efficient synthetic protocols.
Key areas of focus will include:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid reaction times, improved yields, and often milder reaction conditions compared to conventional heating. tandfonline.comtandfonline.com The application of MAOS to the synthesis of this compound could significantly reduce energy consumption and reaction times.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby minimizing intermediate isolation steps and reducing solvent usage and waste. rsc.orgrsc.org Designing a convergent MCR to construct the this compound framework from simple and readily available starting materials is a significant and desirable research goal. rsc.org
Use of Greener Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a core principle of green chemistry. researchgate.net Future synthetic strategies will likely explore these benign reaction media. Furthermore, the development of reusable and non-toxic catalysts, potentially based on earth-abundant metals or organocatalysts, will be crucial to enhance the sustainability of the synthesis. rsc.org
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. tandfonline.com |
| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. rsc.orgrsc.org |
| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety. researchgate.net |
| Reusable Catalysts | Lower costs, reduced metal contamination of products. rsc.org |
Discovery of Novel Chemical Transformations and Reaction Cascades
This compound belongs to the broader class of 2-indolylmethanols, which are recognized as versatile platform molecules in organic synthesis. sioc-journal.cn The hydroxyl group at the 2-position can act as a leaving group upon activation, leading to the formation of a stabilized carbocation or a vinyliminium intermediate. This reactivity opens up a vast landscape for novel chemical transformations and reaction cascades. researchgate.net
Future research will likely explore:
Asymmetric Catalysis: The development of enantioselective reactions using this compound as a prochiral substrate is a major area for future investigation. Chiral catalysts, including organocatalysts and metal complexes, can be employed to control the stereochemical outcome of nucleophilic substitution reactions, leading to the synthesis of enantioenriched indole (B1671886) derivatives. sioc-journal.cnoaepublish.com
Cycloaddition Reactions: The in situ generated reactive intermediates from this compound can participate in various cycloaddition reactions, such as [4+2], [4+3], and [3+2] cycloadditions. researchgate.netoaepublish.com These reactions would provide rapid access to complex fused and spirocyclic indole-containing heterocycles, which are of significant interest in medicinal chemistry. researchgate.net
Reaction Cascades: Designing reaction cascades that involve the initial transformation of this compound followed by one or more subsequent reactions in a single pot would be a highly efficient strategy for building molecular complexity. unimi.it These cascades could involve intramolecular reactions or the addition of multiple reactants in a programmed sequence.
| Transformation Type | Potential Products | Significance |
| Asymmetric Nucleophilic Substitution | Enantioenriched C2-substituted indoles | Access to chiral building blocks for drug discovery. sioc-journal.cn |
| [4+3] Cycloaddition | Seven-membered fused indole rings | Construction of complex heterocyclic frameworks. researchgate.net |
| Intramolecular Friedel-Crafts Reaction | Fused polycyclic aromatic indoles | Synthesis of potential organic electronic materials. |
Advanced Understanding through Multiscale Computational Approaches
Computational chemistry offers a powerful lens to understand and predict the behavior of molecules, guiding experimental design and accelerating discovery. nih.gov For a molecule with the complexity of this compound, multiscale computational approaches that bridge different levels of theory will be invaluable. youtube.com
Future computational studies are expected to focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to map out the potential energy surfaces of reactions involving this compound. This will provide detailed insights into reaction pathways, transition states, and the origins of selectivity, aiding in the optimization of reaction conditions. acs.org
Catalyst Design: Computational screening of potential catalysts for transformations of this compound can significantly reduce the experimental effort required to identify optimal catalytic systems. Molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the interaction of the substrate with the catalyst's active site. nih.gov
Prediction of Material Properties: For potential applications in materials science, computational methods can predict key properties of this compound and its derivatives, such as their electronic and photophysical properties (e.g., HOMO/LUMO levels, absorption and emission spectra), and their solid-state packing, which influences charge transport. acs.org
Exploration of New Materials Science and Technology Applications
The indole nucleus is a key component in a wide range of functional organic materials. mdpi.com The unique structure of this compound, with its extended π-system and potential for derivatization, makes it an attractive candidate for various materials science applications.
Promising areas for future research include:
Organic Electronics: Indole derivatives are known to exhibit semiconductor properties and have been investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The diphenylmethanol (B121723) group in this compound could be strategically modified to tune the electronic properties and solid-state morphology for these applications.
Sensors: The indole ring can participate in hydrogen bonding and π-stacking interactions, making it a suitable platform for the development of chemical sensors. Derivatives of this compound could be designed to selectively bind to specific analytes, leading to a detectable change in their optical or electronic properties.
Luminescent Materials: Many indole-containing compounds exhibit interesting photoluminescent properties. Research into the synthesis of derivatives of this compound with tunable emission colors and high quantum yields could lead to new fluorescent probes and lighting materials.
| Application Area | Rationale | Potential Research Direction |
| Organic Field-Effect Transistors (OFETs) | Extended π-conjugation of the indole core. | Synthesis of derivatives with enhanced charge mobility. |
| Chemical Sensors | Host-guest interactions involving the indole NH group. | Design of receptors for specific ions or molecules. |
| Organic Light-Emitting Diodes (OLEDs) | Tunable photophysical properties. | Development of efficient blue-emitting materials. |
Q & A
Q. What are the common synthetic routes for preparing 1H-Indol-2-yl(diphenyl)methanol?
Answer: The synthesis of this compound often involves reductive cyclization or transition metal-catalyzed reactions. For example:
- Reduction of ketones: Lithium aluminum hydride (LiAlH₄) can reduce 1H-indole-2-carboxylic acid derivatives to the corresponding alcohol, as demonstrated in the reduction of 1H-indole-2-carboxylic acid to (1H-indol-2-yl)methanol .
- Phosphorylation reactions: Lewis acids like Y(Pfb)₃ enable regioselective phosphorylation of 2-indolylmethanol derivatives under controlled conditions (100°C, CH₃CN solvent, 12-hour reaction), achieving yields up to 94% .
Q. How is the structure of this compound characterized?
Answer: Key analytical methods include:
- NMR spectroscopy: ¹H and ¹³C NMR are critical for confirming hydrogen and carbon environments. For example, ¹H NMR of similar indole derivatives shows distinct signals for aromatic protons (δ 7.0–8.3 ppm) and hydroxyl groups (broad singlet near δ 9.99 ppm) .
- High-resolution mass spectrometry (HRMS): Used to validate molecular formulas. For instance, HRMS (ESI-TOF) for phosphorylated derivatives matches calculated m/z values within 0.001 Da .
Advanced Research Questions
Q. How can regioselective functionalization be achieved in 2-indolylmethanol derivatives?
Answer: Regioselectivity is controlled by catalyst choice and reaction conditions:
- Y(Pfb)₃-catalyzed phosphorylation: Yttrium-based catalysts promote selective phosphorylation at the indole C2 position, avoiding competing side reactions. This method achieves >90% regioselectivity in CH₃CN at 100°C .
- Solvent effects: Polar aprotic solvents (e.g., acetonitrile) stabilize transition states, enhancing selectivity for indole over phenyl groups .
Q. What are the challenges in interpreting NMR data for indole-containing alcohols?
Answer: Key challenges include:
- Tautomerism: Indole derivatives may exhibit keto-enol tautomerism, leading to signal splitting or broadening. For example, hydroxyl protons in 2-(1H-indol-2-yl)phenol show broadened signals due to hydrogen bonding .
- Aromatic coupling: Overlapping signals from diphenyl and indole moieties complicate integration. Deuterated solvents (e.g., acetone-d₆) and 2D NMR (COSY, HSQC) resolve ambiguities .
Q. How do structural modifications influence the bioactivity of indole methanol derivatives?
Answer:
- Substituent effects: Electron-withdrawing groups (e.g., sulfonyl) enhance stability but may reduce binding affinity. For example, 3-(2-(methylamino)ethyl)-1H-indol-2-yl)methanol shows bioactivity attributed to its amine side chain .
- Phosphorylation: Introducing phosphine oxide groups (e.g., ((1H-Indol-2-yl)diphenylmethyl)di(thiophen-2-yl)phosphine oxide) alters solubility and target interactions, as seen in pharmacological studies of nociceptin receptor agonists .
Q. How can computational methods aid in optimizing synthetic pathways for indole methanols?
Answer:
- DFT calculations: Predict reaction energetics for key intermediates, such as transition states in Y(Pfb)₃-catalyzed reactions .
- Molecular docking: Models interactions between phosphorylated derivatives and biological targets (e.g., enzymes or receptors), guiding SAR studies .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported yields for indole methanol syntheses?
Answer:
- Reaction condition audits: Variations in catalyst purity (e.g., Y(Pfb)₃ lot differences) or solvent dryness can alter yields. Reproduce protocols with strict anhydrous conditions .
- Cross-validation: Compare HRMS and NMR data with literature (e.g., PubChem or Acta Crystallographica) to confirm product identity .
Q. What strategies resolve conflicting bioactivity data across studies?
Answer:
- Standardized assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Metabolic stability tests: Evaluate whether differences arise from compound degradation in vitro vs. in vivo .
Methodological Best Practices
Q. What purification techniques are optimal for isolating indole methanol derivatives?
Answer:
- Flash chromatography: Effective for separating polar intermediates (e.g., using cyclohexane/EtOAc gradients) .
- Recrystallization: Ideal for high-purity solids (e.g., white crystalline 3-(2-(methylamino)ethyl)-1H-indol-2-yl)methanol with m.p. 179–189°C) .
Q. How should researchers handle air- or moisture-sensitive intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
